molecular formula C7H9F3N2O B1377651 N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide CAS No. 1443981-57-4

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide

Cat. No.: B1377651
CAS No.: 1443981-57-4
M. Wt: 194.15 g/mol
InChI Key: ONCLRBWDDLZQNT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The compound features a central acetamide framework substituted with a trifluoromethyl group at the 2-position and N-methylation at the amide nitrogen. The second nitrogen substituent consists of a tertiary carbon center bearing both methyl and cyano functional groups, creating a quaternary carbon environment that significantly influences the compound's overall molecular geometry and reactivity profile.

The Chemical Abstracts Service registry number for this compound is 1443981-57-4, providing a unique identifier for database searches and regulatory documentation. Alternative naming conventions may refer to this compound as 2,2,2-trifluoro-N-methyl-N-(2-methylpropan-2-yl)acetamide or N-(tert-butylcyano)-N-methyl-2,2,2-trifluoroacetamide, though these variations lack the specificity required for precise chemical communication. The standardized SMILES notation CN(C(=O)C(F)(F)F)C(C)(C)C#N effectively captures the connectivity pattern and serves as a computational representation for molecular modeling applications.

The compound belongs to the broader class of trifluoroacetamide derivatives, which are known for their unique electronic properties arising from the strong electron-withdrawing effect of the trifluoromethyl group. This structural classification places the compound within a family of molecules that exhibit distinctive spectroscopic signatures and conformational preferences due to the presence of the highly electronegative fluorine atoms and their influence on neighboring molecular regions.

Molecular Formula and Weight Analysis

The molecular formula C₇H₉F₃N₂O corresponds to a molecular weight of 194.15 daltons, as confirmed by multiple analytical sources. This relatively compact molecular structure contains seven carbon atoms arranged in a specific connectivity pattern that creates distinct electronic environments throughout the molecule. The presence of three fluorine atoms concentrated in the trifluoromethyl group contributes significantly to the overall molecular mass while occupying minimal spatial volume due to the small atomic radius of fluorine.

Property Value Source
Molecular Formula C₇H₉F₃N₂O
Molecular Weight 194.15 g/mol
Fluorine Content 29.4% by mass Calculated
Degree of Unsaturation 3 Calculated

The degree of unsaturation calculation reveals three degrees of unsaturation, corresponding to the carbonyl group of the amide (one degree), the cyano group (two degrees), accounting for the absence of aromatic systems or additional ring structures. The high fluorine content of approximately 29.4% by mass significantly influences the compound's physical and chemical properties, including its polarity, lipophilicity, and metabolic stability characteristics.

The molecular architecture incorporates two nitrogen atoms with distinct hybridization states and electronic environments. The amide nitrogen exhibits sp² hybridization due to resonance with the carbonyl group, while the cyano nitrogen maintains sp hybridization as part of the linear triple bond system. This structural diversity creates multiple sites for potential intermolecular interactions and influences the compound's overall conformational flexibility.

Spectroscopic Characterization (¹H/¹³C/¹⁹F NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and dynamic behavior of this compound. The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns arising from the distinct chemical environments of the various proton populations within the molecule. The N-methyl protons attached to the amide nitrogen typically appear as a singlet in the range of 3.0-3.5 parts per million, with the exact chemical shift influenced by the electron-withdrawing effect of both the carbonyl and trifluoromethyl groups.

The geminal methyl groups attached to the quaternary carbon center bearing the cyano group exhibit a characteristic singlet pattern, typically observed around 1.5-2.0 parts per million. These protons experience a unique chemical environment due to their proximity to both the electronegative cyano group and the N-methyl amide system. The absence of coupling patterns for these methyl groups confirms their attachment to a quaternary carbon center, eliminating the possibility of neighboring proton interactions.

¹⁹F nuclear magnetic resonance spectroscopy reveals critical information about the trifluoromethyl group environment and its interaction with the surrounding molecular framework. Trifluoroacetamide derivatives typically exhibit ¹⁹F resonances in the range of -69 to -71 parts per million, with specific chemical shifts dependent on the electronic nature of the amide substituents. The compound may exhibit through-space coupling effects between the fluorine atoms and nearby protons, particularly those in spatial proximity due to conformational preferences.

Research on related trifluoroacetamide compounds demonstrates that through-space coupling constants of 1.4-1.8 hertz can be observed between protons and fluorine atoms separated by five bonds when favorable geometric arrangements exist. This phenomenon, while subtle, provides valuable information about the preferred conformational states of the molecule in solution. The ¹³C nuclear magnetic resonance spectrum displays characteristic signals for the carbonyl carbon (typically 155-175 parts per million), the trifluoromethyl carbon (115-120 parts per million with characteristic quartet splitting due to carbon-fluorine coupling), and the cyano carbon (115-125 parts per million).

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The amide carbonyl stretch typically appears around 1650-1680 cm⁻¹, with the exact frequency influenced by the electron-withdrawing effect of the trifluoromethyl substituent. The cyano group exhibits a characteristic strong absorption around 2200-2260 cm⁻¹, providing unambiguous identification of this functional group. Carbon-fluorine stretching vibrations appear in the 1100-1300 cm⁻¹ region, often as multiple bands due to the coupling of carbon-fluorine bonds within the trifluoromethyl group.

Crystallographic Analysis and Conformational Studies

X-ray crystallography represents the definitive method for determining the three-dimensional structure of this compound in the solid state. The crystallographic analysis requires the preparation of high-quality single crystals, which can be challenging for compounds containing multiple polar functional groups and flexible alkyl substituents. The crystallization process must be carefully controlled to maintain the stable tertiary structure while avoiding conformational changes that could compromise the crystal quality.

Modern crystallographic techniques involve the systematic collection of X-ray diffraction data followed by computational structure determination methods. The diffraction pattern analysis reveals the precise positioning of all non-hydrogen atoms within the crystal lattice, providing bond lengths, bond angles, and torsional angles with high accuracy. For trifluoroacetamide derivatives, particular attention must be paid to the conformation around the amide bond, which can exist in either E or Z configurations depending on the steric and electronic influences of the substituents.

Conformational studies of related trifluoroacetamide compounds indicate a preference for the E-amide conformation, where the trifluoromethyl group and the larger nitrogen substituent adopt an anti arrangement around the amide bond. This conformational preference minimizes steric interactions while maximizing favorable electronic interactions between the electron-withdrawing trifluoromethyl group and the amide system. The presence of the bulky 1-cyano-1-methylethyl substituent likely reinforces this conformational preference due to additional steric considerations.

Density functional theory calculations at the B3LYP/6-31G(d) level with solvation modeling provide theoretical support for experimental crystallographic findings. These computational studies reveal energy differences between conformational isomers and predict the preferred molecular geometry in both gas phase and solution environments. The calculations typically show E:Z ratios ranging from 2:1 to 9:1 for trifluoroacetamide derivatives, depending on the specific substitution pattern and electronic properties of the nitrogen substituents.

Computational Modeling of Electron Density Distribution

Advanced computational methods provide detailed insights into the electron density distribution throughout the this compound molecule. Density functional theory calculations reveal the electronic structure and charge distribution patterns that govern the compound's chemical reactivity and intermolecular interaction capabilities. The trifluoromethyl group acts as a powerful electron-withdrawing substituent, significantly reducing electron density on the adjacent carbonyl carbon and influencing the electrophilic character of this reactive center.

The cyano group contributes additional electron-withdrawing character through its triple bond system, creating a region of reduced electron density around the quaternary carbon center. This electronic depletion affects the basicity of the nearby nitrogen atoms and influences the overall dipole moment of the molecule. The computational analysis reveals that the molecule possesses a significant dipole moment due to the asymmetric distribution of electronegative atoms and the polar nature of both the amide and cyano functional groups.

Molecular electrostatic potential surface calculations demonstrate the spatial distribution of positive and negative charge regions throughout the molecule. The oxygen atom of the carbonyl group exhibits the most negative electrostatic potential, making it the primary site for hydrogen bonding interactions with donor molecules. The fluorine atoms of the trifluoromethyl group also display negative electrostatic potential, though their participation in intermolecular interactions is often limited by steric accessibility.

Natural bond orbital analysis provides quantitative information about the electronic structure and bonding patterns within the molecule. The analysis reveals the extent of electron delocalization between the amide nitrogen lone pair and the carbonyl π system, which is reduced compared to simple amides due to the electron-withdrawing effect of the trifluoromethyl group. The cyano group exhibits minimal electronic interaction with the rest of the molecular framework, maintaining its discrete electronic character while contributing to the overall electron-withdrawing effect on the quaternary carbon center.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2,2,2-trifluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCLRBWDDLZQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,2,2-Trifluoro-N-methylacetamide Intermediates

A common intermediate, 2,2,2-trifluoro-N-methoxy-N-methylacetamide , can be synthesized by reacting trifluoroacetic anhydride with N-methoxymethylamine derivatives under controlled conditions:

  • Dissolve N-methoxymethylamine hydrochloride in dichloromethane at 0 °C.
  • Add trifluoroacetic anhydride and pyridine dropwise, stirring for 1 hour.
  • Work up by washing with dilute hydrochloric acid and extracting with dichloromethane.
  • Dry and concentrate to obtain the trifluoroacetamide intermediate with purity ~90% and yield ~80%.

This intermediate is crucial for further transformations to incorporate the cyanoalkyl group.

Incorporation of the 1-Cyano-1-methylethyl Group

The cyanoalkyl substituent can be introduced via Grignard or organometallic reagents reacting with the trifluoroacetamide intermediate:

  • Prepare a Grignard reagent from 1-bromo-1-cyano-1-methylethane or a suitable cyanoalkyl halide.
  • React the Grignard reagent with the trifluoroacetamide intermediate in anhydrous tetrahydrofuran (THF) at low temperature (0 °C to room temperature).
  • Stir overnight to ensure complete reaction.
  • Quench with ammonium chloride solution, extract with ethyl acetate, and purify by distillation or chromatography.

This method yields the target N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide with moderate to good yields (60–75%) depending on reaction conditions.

Alternative Ester Exchange and Decarbonylation Method for Trifluoroacetyl Precursors

A novel method reported for related trifluoro ketones involves ester exchange decarbonylation in the presence of anhydrous methanesulfonic acid:

  • Mix 2-methyl trifluoro ethyl acetoacetate with fluorine-containing fatty acids (e.g., trifluoroacetic acid) and anhydrous methanesulfonic acid.
  • Heat the mixture at 110–150 °C with controlled addition over several hours.
  • The reaction proceeds via ester exchange and decarbonylation to yield trifluoromethyl ketones or related acetamides.
  • Yields for trifluoromethyl ketones reach up to 93%, with high purity and suitability for scale-up.

Though this method is primarily for trifluoro ketones, it suggests potential for preparing trifluoroacetamide intermediates by analogous pathways, improving safety and scalability.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Dichloromethane, THF DCM preferred for trifluoroacetamide formation; THF for Grignard reactions
Temperature 0 °C to 150 °C Low temperature for Grignard addition; higher for ester exchange decarbonylation
Reaction Time 30 min to overnight Longer times for complete Grignard addition
Acid Catalyst Anhydrous methanesulfonic acid Used in ester exchange decarbonylation
Molar Ratios 1:1 to 1:2 (acyl precursor:acid) Optimized for yield and purity

Research Findings and Considerations

  • The Grignard approach allows direct introduction of the cyanoalkyl substituent but requires strict anhydrous conditions and careful temperature control to avoid side reactions.
  • The ester exchange decarbonylation method offers a safer and more industrially feasible route to trifluoroacetyl intermediates, which can be further converted to the target amide.
  • Solvent polarity significantly affects reaction efficiency; less polar solvents like dichloromethane are favored for trifluoroacetamide formation, while more polar solvents reduce yield.
  • Yields vary from 60% to over 90% depending on method and scale, with purity typically exceeding 90% after purification.
  • The presence of the cyano group requires careful handling to avoid hydrolysis or side reactions during synthesis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Grignard Reaction Trifluoroacetamide + cyanoalkyl MgBr 0 °C to RT, THF solvent 60–75 Direct substitution, moderate yield Sensitive to moisture, requires low temp
Ester Exchange Decarbonylation 2-Methyl trifluoro ethyl acetoacetate + fluorinated acid + methanesulfonic acid 110–150 °C, reflux, 4–5 h Up to 93 High yield, scalable, safer Primarily for ketone intermediates
Trifluoroacetic Anhydride Route Trifluoroacetic anhydride + N-methoxymethylamine + pyridine 0 °C, DCM solvent ~80 High purity intermediate Requires careful acid handling

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Functional Groups
N-(1-Cyano-1-methylethyl)acetamide C₆H₁₀N₂O Cyano-isopropyl, acetamide Cyano, amide
N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5) C₃H₄F₃NO Trifluoromethyl, N-methyl Trifluoro, amide
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide C₄H₅ClF₃NO Trifluoroethyl, chloro Trifluoro, chloro, amide
Flufenacet (CAS 142459-58-3) C₁₄H₁₃F₄N₃O₂S Fluorophenyl, thiadiazol, methylethyl Fluoro, thiadiazol, amide
Alachlor (CAS 15972-60-8) C₁₄H₂₀ClNO₂ Chloro, methoxymethyl, diethylphenyl Chloro, ether, amide

Critical Observations :

  • The trifluoromethyl group in the target compound increases electronegativity and resistance to enzymatic degradation compared to non-fluorinated analogs like N-(1-cyano-1-methylethyl)acetamide.
  • The cyano-isopropyl group enhances reactivity for forming heterocycles (e.g., pyrazoles, imidazoles) compared to alachlor's chloro-methoxymethyl group, which is optimized for herbicidal activity.

Physicochemical Properties

Property Target Compound* N-Methyl-2,2,2-trifluoroacetamide Flufenacet
Molecular Weight (g/mol) ~225 (estimated) 127.07 364.34
Boiling Point (°C) >200 (predicted) 156.5 N/A (Solid, MP = 75°C)
Lipophilicity (LogP) ~1.8 (estimated) 0.5 3.2
Solubility Low (organic solvents) Miscible in polar solvents Low water solubility

*Estimates based on structural analogs.

Key Trends :

  • The trifluoromethyl group reduces water solubility but enhances membrane permeability, critical for agrochemical uptake.
  • The cyano group increases polarity slightly compared to purely alkyl-substituted acetamides like alachlor.

Biological Activity

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide (CAS No. 1443981-57-4) is an organic compound with a complex structure that has garnered interest in various fields of research, particularly in biochemistry and pharmacology. Its molecular formula is C7H9F3N2O, and it is noted for its potential interactions with biological systems, including its role as an enzyme inhibitor and its effects on cellular processes.

The compound features a trifluoromethyl group, which can influence its biological activity by enhancing lipophilicity and metabolic stability. The presence of the cyano group also suggests potential reactivity that may be leveraged in synthetic applications or biological interactions.

This compound exhibits significant biochemical activity:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, thereby affecting metabolic pathways. For instance, it interacts with aminopropiophenone, which is relevant in the treatment of depression.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression. It has been observed to alter cellular metabolism by modulating key metabolic enzymes.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes can lead to changes in metabolic fluxes within cells.
  • Impact on Gene Expression : By affecting transcription factors or other regulatory proteins, the compound can lead to changes in the expression of specific genes associated with various cellular functions.

Cellular Studies

Studies involving various cell lines have provided insights into the biological activity of this compound:

Table 1: Summary of Cellular Effects

Cell LineObserved EffectConcentration RangeReference
B16F10Inhibition of melanin production≤20 µM
Various CellsAltered gene expressionN/A

Case Studies

Research has highlighted the potential applications of this compound in therapeutic contexts:

  • Anti-Melanogenic Activity : In experiments using B16F10 murine melanoma cells, analogs of this compound demonstrated significant inhibition of melanin production without cytotoxicity at lower concentrations .
  • Pharmacological Potential : Investigations into its pharmacological properties suggest that derivatives may serve as effective agents in treating conditions related to metabolic dysregulation .

Q & A

Q. What are the recommended synthetic routes for N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide?

Methodological Answer: A plausible synthesis involves reacting a cyano-substituted amine precursor with trifluoroacetyl chloride under controlled conditions. For example:

Reagent Selection : Use triethylamine as a base to neutralize HCl byproducts during acylation (commonly employed in acetamide syntheses) .

Reaction Setup : Reflux the mixture in anhydrous dichloromethane or acetonitrile for 4–6 hours.

Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Isolate the product via recrystallization (e.g., using pet-ether or ethanol/water mixtures) .

Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of trifluoroacetyl chloride) and reaction time to minimize side products.

Q. What key physicochemical properties should be characterized for this compound?

Methodological Answer: Critical properties include:

Property Analytical Method Typical Values (Analogous Compounds)
Melting PointDifferential Scanning Calorimetry~120–130°C (estimated)
Boiling PointDistillation/GC-MS~156°C (similar trifluoroacetamides)
SolubilityHPLC with polarity gradientsHigh in DMSO, moderate in acetonitrile
StabilityAccelerated degradation studiesSensitive to moisture; store desiccated

Q. How can researchers purify this compound effectively?

Methodological Answer:

  • Chromatography : Use flash column chromatography with silica gel and a gradient of ethyl acetate in hexane (10% → 50%) .
  • Recrystallization : Dissolve crude product in hot ethanol, cool slowly to 4°C, and filter crystalline solids .
  • SPE (Solid-Phase Extraction) : Employ C18 cartridges for aqueous/organic phase separations .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve single-crystal structures to determine bond lengths, angles, and stereochemistry. For example, analogous compounds show C=O bond lengths of ~1.23 Å and C-N distances of ~1.34 Å .
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integrity (δ ≈ -70 ppm) and 13C^{13}\text{C}-NMR to identify cyano (δ ≈ 115–120 ppm) and carbonyl (δ ≈ 165–170 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C7_7H10_{10}F3_3N2_2O) with <2 ppm error.

Q. How does this compound interact with biological targets in pesticide research?

Methodological Answer:

  • Mode of Action : The compound may act as a ryanodine receptor (RyR) modulator, disrupting calcium ion channels in pests. Validate via:
    • Electrophysiology : Patch-clamp assays on insect neuronal cells to measure Ca2+^{2+} flux .
    • Binding Assays : Competitive displacement studies using 3H^{3}\text{H}-labeled RyR ligands .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products in pest hemolymph.

Q. What derivatization strategies enhance its detectability in environmental samples?

Methodological Answer:

  • SPME Derivatization : Treat samples with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate polar groups, improving GC-MS volatility .
  • Post-Column Derivatization : In HPLC, react with dansyl chloride for fluorescence detection (λex_{ex} = 340 nm, λem_{em} = 525 nm).

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification .
  • Storage : Keep in amber glass vials under nitrogen at -20°C to prevent hydrolysis.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration (follow EPA guidelines).

Contradictions and Challenges

Q. How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • Parameter Screening : Use design-of-experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading.
  • Byproduct Analysis : Characterize impurities via LC-MS and adjust reaction conditions (e.g., lower temperature reduces cyano group hydrolysis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide

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